Pancreastatin-52 is primarily isolated from the pancreas of various species, including humans and pigs. It is generated through the proteolytic cleavage of chromogranin A, which is a protein found in secretory granules of neuroendocrine cells. The specific amino acid sequence for pancreastatin-52 includes positions 250 to 301 of chromogranin A, highlighting its origin within this larger protein structure .
The synthesis of pancreastatin-52 can be achieved through solid-phase peptide synthesis techniques. This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support. The process allows for high purity and yields of the target peptide.
The molecular structure of pancreastatin-52 consists of a linear chain of 52 amino acids with a specific sequence that dictates its biological activity. The C-terminal end typically features an amide group, which is crucial for its stability and function.
Pancreastatin-52 can undergo various biochemical reactions that affect its activity:
The interactions between pancreastatin-52 and its receptors are typically studied using ligand-binding assays and cellular models to assess its effects on insulin release and other metabolic parameters .
Pancreastatin-52 primarily functions by inhibiting insulin secretion from pancreatic beta cells. This action is mediated through:
Studies have shown that pancreastatin-52 can significantly alter glucose homeostasis by modulating insulin levels in response to various stimuli .
Relevant data indicate that pancreastatin-52 retains biological activity across a range of pH levels typical in human physiology .
Pancreastatin-52 has several important applications in scientific research:
Pancreastatin-52 is a 52-amino acid peptide derived from the precursor protein Chromogranin A (human Chromogranin A residues 250–301). Its primary sequence is Gly-Glu-Ser-Arg-Ser-Glu-Ala-Leu-Ala-Val-Asp-Gly-Ala-Gly-Lys-Pro-Gly-Ala-Glu-Glu-Ala-Gln-Asp-Pro-Glu-Gly-Lys-Gly-Glu-Gln-Glu-His-Ser-Gln-Gln-Lys-Glu-Glu-Glu-Glu-Glu-Met-Ala-Val-Val-Pro-Gln-Gly-Leu-Phe-Arg-Gly-NH₂ (1-letter code: GESRSEALAVDGAGKPGAEEAQDPEGKGEQEHSQQKEEEEEMAVVPQGLFRG-NH₂) [3] [6]. The peptide features a C-terminal amidation (-Gly-NH₂), a critical post-translational modification that enhances its biological activity by stabilizing the peptide and facilitating receptor interactions [6].
The C-terminal domain (residues 33–52: PEGKGEQEHSQQKEEEEEMAVVPQGLFRG-NH₂) is the most conserved region across species (human, porcine, bovine) and houses the bioactive core responsible for metabolic functions [4] [6]. Predicted structural analyses (e.g., AlphaFold) indicate that Pancreastatin-52 resides in an unstructured loop within Chromogranin A, increasing its accessibility for proteolytic cleavage [6]. Post-translational modifications include:
Table 1: Sequence and Functional Domains of Human Pancreastatin-52
Region | Residues | Sequence | Function |
---|---|---|---|
N-terminal | 1–32 | GESRSEALAVDGAGKPGAEEAQDPEGK | Structural stability |
C-terminal (Core) | 33–52 | GEQEHSQQKEEEEEMAVVPQGLFRG-NH₂ | Bioactivity (glycogenolysis) |
Amidation site | C-terminal | Gly⁵²-NH₂ | Receptor binding enhancement |
Pancreastatin-52 is generated through tissue-specific proteolytic cleavage of Chromogranin A, a 439-amino acid protein. Key proteases involved include:
Processing efficiency depends on environmental factors:
Enzyme | Cleavage Site in Chromogranin A | Tissue Specificity |
---|---|---|
Prohormone convertase | Lys²⁴⁹-Arg²⁵⁰ (human) | Neuroendocrine cells |
Cathepsin L | Multiple dibasic sites | Adrenal medulla |
Plasmin | Arg³⁰¹↓Phe³⁰² (C-terminus) | Extracellular fluid |
Tissue-specific processing generates molecular heterogeneity:
Table 3: Factors Influencing Tissue-Specific Processing
Tissue | Dominant Form | pH | [Ca²⁺] | Modifications |
---|---|---|---|---|
Pancreatic islets | Pancreastatin-29 | Basic | Variable | Phosphorylation |
Adrenal medulla | Pancreastatin-52 | Acidic | 0.1–1 mM | O-glycosylation |
Ileum | 15-kDa fragment | Basic | Low | Dephosphorylation |
Pancreastatin-52 undergoes rapid degradation by metal-dependent endopeptidases in human tissues:
Table 4: Degradation Kinetics of Pancreastatin Forms in Human Kidney Extract
Pancreastatin Form | Degradation Time | Inhibitors | Activators |
---|---|---|---|
Pancreastatin-52 | <30 minutes | EDTA, 1,10-phenanthroline, Cu²⁺ | None |
15-kDa fragment | >90 minutes | Resistant to inhibitors | None |
In human plasma, Pancreastatin-52 exhibits a short half-life due to enzymatic degradation but coexists with stable isoforms:
Table 5: Circulating Molecular Forms of Pancreastatin in Human Plasma
Form | Size (kDa) | Detection Method | Concentration (Healthy Humans) |
---|---|---|---|
Pancreastatin-52 | ≈7 | HPLC, RIA | 20–80 pg/mL |
Pancreastatin-186 | 15–21 | Gel filtration | Variable |
Pancreastatin-48 | ≈5 | Mass spectrometry | Not quantified |
Plasma levels rise in pathophysiological states:
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2